2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
Overview
Description
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is an organic compound with the molecular formula C7HCl3FN3. It is characterized by the presence of three chlorine atoms and one fluorine atom attached to a pyrido[4,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine typically involves the halogenation of pyrido[4,3-d]pyrimidine derivatives. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of chlorine and fluorine atoms at the desired positions on the pyrido[4,3-d]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4,7-Trichloro-8-fluoroquinazoline
- 2,4,7-Trichloro-8-fluoropyrimidine
- 2,4,7-Trichloro-8-fluoropyridine
Uniqueness
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern on the pyrido[4,3-d]pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3FN3/c8-5-2-1-12-6(9)3(11)4(2)13-7(10)14-5/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTXDPMYCUSDQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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